1,2,3,4-Tetramethylcyclopentane
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Overview
Description
1,2,3,4-Tetramethylcyclopentane is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclopentane, where four hydrogen atoms are replaced by methyl groups at the 1, 2, 3, and 4 positions. This compound is known for its unique structural properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetramethylcyclopentane can be synthesized through various methods. One common approach involves the alkylation of cyclopentane with methyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of tetramethylcyclopentadiene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Halogenation reactions can occur with halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat to form halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), platinum (Pt)
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light, heat
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
1,2,3,4-Tetramethylcyclopentane is used in various scientific research applications, including:
Chemistry: As a model compound for studying the effects of methyl substitution on cyclopentane derivatives.
Biology: Investigating its potential as a bioactive molecule in biological systems.
Medicine: Exploring its use as a precursor for synthesizing pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethylcyclopentane involves its interaction with molecular targets and pathways in chemical reactions. The presence of methyl groups at specific positions on the cyclopentane ring influences its reactivity and stability. These structural modifications can affect the compound’s ability to undergo various chemical transformations, such as oxidation, reduction, and substitution .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,4-Tetramethylcyclopentane
- 1,2,3,4-Tetramethylcyclohexane
- 1,2,3,4-Tetramethylcyclobutane
Uniqueness
1,2,3,4-Tetramethylcyclopentane is unique due to its specific methyl substitution pattern on the cyclopentane ring. This arrangement imparts distinct chemical and physical properties compared to other similar compounds. For example, the presence of four methyl groups at the 1, 2, 3, and 4 positions can influence the compound’s boiling point, melting point, and reactivity in chemical reactions .
Properties
CAS No. |
79042-54-9 |
---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
1,2,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-6-5-7(2)9(4)8(6)3/h6-9H,5H2,1-4H3 |
InChI Key |
INYXDKODFMWKER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C1C)C)C |
Origin of Product |
United States |
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